(trans)-1-benzoyloctahydroquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolines, which are nitrogen-containing heterocycles. This compound is characterized by its unique structural features, including a benzoyl group and an octahydroquinoline backbone. The presence of these functional groups contributes to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
This compound is typically synthesized in laboratory settings and can be derived from naturally occurring precursors or through synthetic organic chemistry methods. Quinolines, including (trans)-1-benzoyloctahydroquinolin-4(1H)-one, are classified based on their structural properties and the presence of nitrogen atoms within their ring systems. They are often categorized as either simple or substituted quinolines, with (trans)-1-benzoyloctahydroquinolin-4(1H)-one falling into the latter category due to its benzoyl substitution.
The synthesis of (trans)-1-benzoyloctahydroquinolin-4(1H)-one typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and reaction time to ensure optimal yields. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis may be employed to enhance efficiency. Characterization of the compound can be performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.
The molecular structure of (trans)-1-benzoyloctahydroquinolin-4(1H)-one can be depicted as follows:
The molecular formula for (trans)-1-benzoyloctahydroquinolin-4(1H)-one is C_{16}H_{19}N_{1}O_{1}, indicating it contains 16 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is approximately 255.34 g/mol.
(trans)-1-benzoyloctahydroquinolin-4(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or reagents to proceed efficiently. For instance, reducing agents such as lithium aluminum hydride may be used for reduction processes.
The mechanism of action for (trans)-1-benzoyloctahydroquinolin-4(1H)-one largely depends on its interaction with biological targets:
Studies have shown that quinoline derivatives exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. Quantitative structure-activity relationship (QSAR) studies could provide insights into how modifications affect biological activity.
Relevant data from stability tests indicate that prolonged exposure to light or moisture can affect the integrity of the compound.
(trans)-1-benzoyloctahydroquinolin-4(1H)-one has potential applications in:
(trans)-1-Benzoyloctahydroquinolin-4(1H)-one emerged as a structurally significant compound during the late 20th-century exploration of polycyclic nitrogen-containing heterocycles. Its synthesis is rooted in methodologies developed for trans-decahydroquinoline frameworks, which gained prominence due to their conformational stability and relevance to bioactive alkaloids. Early synthetic routes adapted strategies from piperidine chemistry—particularly hydrogenation techniques for pyridine derivatives—to access saturated quinoline systems with precise stereocontrol . The compound’s specific trans ring fusion results from stereoselective reductions, where catalysts like ruthenium or rhodium control the equatorial orientation of substituents to minimize steric strain (Table 1) . This stereochemical integrity is critical, as evidenced by pharmacological studies showing distinct receptor-binding profiles between cis and trans isomers of analogous octahydroquinolines [1].
Table 1: Key Synthetic Strategies for trans-Decahydroquinoline Cores
Method | Catalyst/Reagents | Stereoselectivity | Limitations |
---|---|---|---|
Pyridine Hydrogenation | Ru/C, Co/Ti NPs | cis-Selective | High pressure/temperature |
Reductive Amination | NaBH₄/LiAlH₄ | Moderate trans bias | Competitive side reactions |
Tandem Reduction-Functionalization | Pd/C, H₂ | High trans selectivity | Sensitive to substituents |
The compound’s synthesis typically begins with cyclohexenone derivatives, employing benzylamine condensation followed by enamine reduction—a process optimized to favor trans ring junctures through kinetic control [1] [3]. For example, 3-(2’-methoxycarbonylethyl)-2-tetralone reacts with benzylamine under acid catalysis, and subsequent LiAlH₄/NaBH₄ reductions yield trans-octahydroquinolines with >10:1 diastereomeric ratios [1]. This pathway exemplifies the broader trend of leveraging tetralone precursors to construct benzo-fused quinolizidine systems, positioning (trans)-1-benzoyloctahydroquinolin-4(1H)-one as a versatile intermediate for N-functionalization.
The trans-octahydroquinoline core, exemplified by (trans)-1-benzoyloctahydroquinolin-4(1H)-one, functions as a "privileged scaffold" due to its ability to bind diverse biological targets through:
Pharmacological studies of structurally similar compounds underscore this versatility. For instance, trans-N-benzyl-octahydrobenzo[g]quinolines exhibit nanomolar affinity (IC₅₀ = 5.9–6.0 nM) for α₂-adrenergic receptors—comparable to clonidine—while showing moderate dopaminergic activity [1]. The benzoyl group at N1 enhances lipophilicity, facilitating blood-brain barrier penetration for CNS-targeted agents . Modifications at C4 (ketone → enone) further tune electron distribution, enabling covalent interactions with nucleophilic residues in enzyme active sites [3].
Table 2: Bioactive Analogues Illustrating Scaffold Versatility
Structural Feature | Biological Activity | Example Activity | Reference |
---|---|---|---|
trans-N-Benzyl-4-keto | α₂-Adrenergic antagonism | IC₅₀ = 5.9 nM | [1] |
3-Aryl-4-phenyl-5-benzyl | Antifungal (vs. C. albicans) | 90% inhibition (100 μg/mL) | [3] |
C4-Enone | MAP kinase inhibition | Not quantified | [3] |
The scaffold’s adaptability is evidenced by its incorporation into antimicrobial leads (e.g., decahydroisoxazoloquinolines with ketoconazole-level antifungal activity) [3] and neurological agents targeting dopamine D₂/D₁ receptors [1]. Computational studies confirm that the trans ring fusion optimizes binding to G-protein-coupled receptors (GPCRs) by orienting the N1-benzoyl group into hydrophobic subpockets [1] . These attributes solidify (trans)-1-benzoyloctahydroquinolin-4(1H)-one as a strategic template for designing multifunctional therapeutics.
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4